Thiophene-3-ol, 3-acetate
Description
Structure
3D Structure
Properties
CAS No. |
88511-89-1 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
thiophen-3-yl acetate |
InChI |
InChI=1S/C6H6O2S/c1-5(7)8-6-2-3-9-4-6/h2-4H,1H3 |
InChI Key |
XIOIJITYTZVBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Thiophene 3 Ol, 3 Acetate and Its Derivatives
Direct Synthesis of Thiophene-3-ol, 3-acetate
The most straightforward route to this compound involves the direct modification of Thiophene-3-ol (also known as 3-hydroxythiophene). This approach leverages the reactivity of the hydroxyl group.
O-Acylation of Thiophene-3-ol (3-Hydroxythiophene)
The formation of the acetate (B1210297) ester from Thiophene-3-ol is achieved via O-acylation. This reaction involves treating 3-hydroxythiophene with an acylating agent. The hydroxyl group on the thiophene (B33073) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is typically required to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct.
Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. smolecule.comrsc.org The reaction with acetyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534), is a standard method for this acylation. rsc.org The triethylamine serves to scavenge the hydrogen chloride (HCl) that is formed during the reaction.
General Reaction Scheme:
Reactants : 3-Hydroxythiophene, Acetyl Chloride
Reagent/Catalyst : Triethylamine
Product : this compound
A representation of the O-acylation of 3-hydroxythiophene.
Esterification Approaches for Related Thiophene Acetic Acid Derivatives (e.g., Methyl Thiophene-3-acetate)
While not a direct synthesis of the title compound, the esterification of thiophene acetic acids is a fundamental related reaction that illustrates the formation of an ester linkage in this compound family. For instance, Methyl thiophene-3-acetate is synthesized from Thiophene-3-acetic acid. wikipedia.org
One common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is typically heated to reflux to drive the equilibrium towards the ester product. Another method involves the use of diazomethane (B1218177) or its safer equivalent, trimethylsilyldiazomethane (B103560) (TMS-CH₂N₂), which provides a high-yield route to the methyl ester at low temperatures. chemicalbook.com
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
| Thiophene-3-acetic acid | Methanol, H₂SO₄ | Methyl thiophene-3-acetate | 85% | |
| Thiophene-3-acetic acid | TMS-CH₂N₂, Methanol | Methyl thiophene-3-acetate | - | chemicalbook.com |
| Thiophene-3-acetic acid | Methanol, Microwave Irradiation | Methyl thiophene-3-acetate | High | researchgate.net |
Synthesis of Thiophene-3-ol (3-Hydroxythiophene) Precursors
The synthesis of the key intermediate, 3-hydroxythiophene, relies on building the thiophene ring from non-heterocyclic starting materials. Several named reactions are pivotal for this purpose.
Thiophene Nucleus Formation Strategies
The Fiesselmann thiophene synthesis is a powerful method for preparing substituted 3-hydroxythiophenes. wikipedia.org The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com
The mechanism proceeds through a sequence of base-catalyzed conjugate additions. Initially, the thioglycolate adds to the alkyne. A subsequent intramolecular Dieckmann-type condensation leads to the cyclized product. derpharmachemica.com Tautomerization of the resulting ketone yields the aromatic 3-hydroxythiophene derivative. wikipedia.org This method is particularly valuable as it directly installs the hydroxyl group at the 3-position of the thiophene ring. wikipedia.orgderpharmachemica.comiust.ac.ir
Key Features of Fiesselmann Synthesis:
Reactants : α,β-Acetylenic esters, Thioglycolic acid derivatives.
Key Step : Base-catalyzed condensation and cyclization. derpharmachemica.com
Product : 3-Hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgyoutube.com
The Gewald aminothiophene synthesis is a versatile and widely used multicomponent reaction to form polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net Although it yields an amino- rather than a hydroxythiophene, it is a fundamental strategy for constructing the thiophene core and the resulting aminothiophene can potentially be converted to the corresponding hydroxythiophene. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as an amine like morpholine (B109124) or triethylamine). wikipedia.orgsemanticscholar.org
The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile. wikipedia.orgchemrxiv.orgacs.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the final 2-aminothiophene product. wikipedia.org
Modifications to the classical Gewald reaction have been developed to improve yields and reaction times, such as the use of microwave irradiation. wikipedia.org
| Component 1 | Component 2 | Component 3 | Base | Product Type | Reference |
| Ketone or Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) | Polysubstituted 2-Aminothiophene | wikipedia.orgsemanticscholar.org |
Metal-Catalyzed Heterocyclization of Functionalized Alkynes
Metal-catalyzed heterocyclization of functionalized alkynes is a powerful and atom-economical strategy for the regioselective synthesis of substituted thiophenes from readily available acyclic precursors. mdpi.com This method generally involves the activation of a triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack from a sulfur-containing group. mdpi.comresearchgate.net
Recent progress in organometallic catalysis has led to the development of several important processes for carbon-sulfur bond formation. mdpi.com For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has been shown to produce substituted thiophenes. mdpi.com Copper-catalyzed reactions are also prevalent, such as the tandem addition of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes followed by cycloisomerization to yield functionalized thiophenes. mdpi.comresearchgate.net Rhodium catalysts have been employed to generate thiavinyl carbenes from 1,2,3-thiadiazoles for [3+2] cycloaddition reactions with alkynes, leading to highly substituted thiophenes. bohrium.comnih.gov
Table 1: Examples of Metal-Catalyzed Thiophene Synthesis
| Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|
| PdI₂/KI | (Z)-2-en-4-yne-1-thiols | Substituted thiophenes | researchgate.net |
| CuCl/DBU | 1-phenylsulfonylalkylidenethiiranes and terminal alkynes | Functionalized thiophenes | mdpi.comresearchgate.net |
Base-Promoted Cyclization Reactions for Thiophene Ring Formation
Base-promoted cyclization reactions offer a metal-free alternative for thiophene synthesis. These reactions often proceed through the formation of a key intermediate followed by an intramolecular cyclization.
A notable example involves the reaction of 4-en-1-yn-3-yl acetates with potassium thioacetate (B1230152). This sequence proceeds via a sequential allylic nucleophilic substitution and a base-promoted deacetylative 5-exo-dig-thiocycloisomerization to afford 2,4-disubstituted thiophenes. bohrium.comorganic-chemistry.org Another approach utilizes the base-promoted reaction of an α,β-unsaturated nitrile with elemental sulfur, following an initial Knoevenagel-Cope condensation, to form the thiophene ring. arkat-usa.org
Multicomponent Reactions for Thiophene Ring Assembly
Multicomponent reactions (MCRs) are highly efficient in synthesizing complex molecules like thiophenes in a single step from three or more starting materials, which is advantageous for creating diverse compound libraries. bohrium.comresearchgate.netnih.gov
The Gewald reaction is a classic and widely used MCR for synthesizing 2-aminothiophenes. arkat-usa.orgwikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgpharmaguideline.comnumberanalytics.com The reaction mechanism starts with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org There are several variations of the Gewald reaction, including solid-supported and microwave-assisted methods, which can improve yields and reaction times. arkat-usa.orgorganic-chemistry.org
Other MCRs for thiophene synthesis include a one-pot, four-component reaction in an aqueous medium and a tandem Henry reaction followed by nucleophilic substitution to produce nitrothiophenes. bohrium.com Copper-catalyzed MCRs have also been developed to produce fully substituted thiophenes. acs.org
Other Established Thiophene Synthesis Routes
Several other classical methods remain important for the synthesis of the thiophene core.
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.comorganic-chemistry.orgwikipedia.orguobaghdad.edu.iq The reaction proceeds by sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes. wikipedia.org
Fiesselmann Thiophene Synthesis: This synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives by reacting α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. derpharmachemica.comwikipedia.org The reaction proceeds through consecutive base-catalyzed 1,4-conjugate addition reactions. derpharmachemica.com This method is particularly relevant as it directly introduces a hydroxyl group at the C-3 position. A variation of this synthesis involves the reaction of ynone trifluoroborate salts with alkylthiols. organic-chemistry.orgacs.org
Hinsberg Synthesis: This route involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions to yield thiophene-2,5-dicarboxylates. numberanalytics.comderpharmachemica.comuobaghdad.edu.iqresearchgate.netresearchgate.net The reaction proceeds via two consecutive aldol-type condensations. derpharmachemica.comresearchgate.net
Introduction of Hydroxyl Functionality at the C-3 Position
Directly obtaining 3-hydroxythiophenes is a key challenge. The Fiesselmann synthesis is a primary method that directly yields 3-hydroxythiophene derivatives. derpharmachemica.comwikipedia.org Another approach involves the reaction of α,β-unsaturated ketones with 1,4-dithiane-2,5-diol (B140307) (a dimer of α-mercaptoacetaldehyde). digitellinc.com The pyrolysis of alkylsulfanylmethylene derivatives of Meldrum's acid also provides a route to 3-hydroxythiophenes. rsc.org
A recent method for synthesizing substituted 3-hydroxythiophenes involves the bromoarylation of methyl 2-chloroacrylate (B1238316) under Meerwein conditions, followed by reaction with substituted methanethiols. organic-chemistry.org Additionally, the reaction of the anion of a mercaptoketone with dimethyl acetylenedicarboxylate (B1228247) can yield a hydroxythiophene ester, which can then be converted to the desired 3-hydroxythiophene. tandfonline.com
Advanced Functionalization and Derivatization of this compound Analogues
Once the thiophene-3-ol core is synthesized, further functionalization is often necessary to produce diverse analogues.
Regioselective Functionalization Approaches for Thiophenes
The thiophene ring has two distinct reactive positions, C2 and C5 (α-positions), and C3 and C4 (β-positions). The α-positions are generally more reactive towards electrophilic substitution. pharmaguideline.com However, achieving regioselectivity, especially at the less reactive β-positions, is a significant synthetic challenge.
For 3-substituted thiophenes, direct arylation reactions often lead to a mixture of C2 and C5 arylated products. beilstein-journals.org However, the regioselectivity can be controlled. For instance, using a bulky substituent at the C3 position can favor C5-arylation. beilstein-journals.org Similarly, employing a congested aryl bromide as the coupling partner can also direct the arylation to the C5 position. beilstein-journals.org The use of a bromo-substituent as a blocking group at the C2 position allows for the regioselective introduction of aryl groups at the C5 position via palladium-catalyzed direct arylation. beilstein-journals.org
Palladium-catalyzed oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids have been developed to achieve regioselective functionalization at the C4 position. acs.org Furthermore, a palladium/norbornene cooperative catalysis has enabled the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-hydroxy-2-thiophenecarboxylic acid |
| 1-mercapto-3-yn-2-ols |
| 1-phenylsulfonylalkylidenethiiranes |
| 1,2,3-thiadiazoles |
| 4-en-1-yn-3-yl acetates |
| 2-aminothiophenes |
| 1,4-dicarbonyl compound |
| α,β-acetylenic esters |
| thioglycolic acid esters |
| 1,2-dicarbonyl compound |
| diethyl thiodiacetate |
| 1,4-dithiane-2,5-diol |
| methyl 2-chloroacrylate |
| mercaptoketone |
| dimethyl acetylenedicarboxylate |
| 3-substituted thiophenes |
| arylboronic acids |
| norbornene |
| Lawesson's reagent |
| phosphorus pentasulfide |
| Meldrum's acid |
| ynone trifluoroborate salts |
| α-cyanoester |
C-H Functionalization Strategies on Thiophene Scaffolds
The direct functionalization of carbon-hydrogen (C-H) bonds on thiophene rings represents a powerful and atom-economical approach for the synthesis of complex thiophene derivatives, moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgacs.orgnih.gov This strategy allows for the introduction of various substituents directly onto the thiophene core, offering a more efficient route to novel compounds.
Palladium-catalyzed reactions have been a cornerstone of C-H functionalization. One notable strategy involves a palladium 1,4-migration on thiophene derivatives, which enables the functionalization of C-H bonds at the β-position (C3 or C4), a position that is typically more difficult to activate than the α-position (C2 or C5). rsc.org For instance, the reaction of 2-aryl-3-halothiophenes can lead to heteroaryl-substituted thiophenes through a double C-H bond functionalization, providing access to 2-aryl-3-heteroarylthiophenes. rsc.org The process is believed to proceed through an initial oxidative addition of the aryl halide to the palladium catalyst, followed by a 1,4-palladium migration and subsequent C-H activation of the coupling partner. rsc.org
The regioselectivity of C-H arylation on thiophenes can be significantly influenced by the reaction conditions and the catalyst system employed. For example, the use of a Pd/C catalyst has been shown to achieve completely regioselective C-H functionalization of thiophenes under mild conditions. nih.gov Furthermore, silver(I) has been demonstrated to mediate a C2-selective C-H activation process in the arylation of benzo[b]thiophenes, switching the regioselectivity from the typically favored C3 position. acs.org This switch is attributed to a Ag(I)-mediated C-H activation being the rate-determining step for C2-arylation. acs.org
The scope of C-H functionalization extends to various coupling partners. For example, the reaction of 2-(2-bromophenyl)-5-methylthiophene can proceed in the absence of a heteroaryl coupling partner to yield fused polyheteroaromatic compounds like naphtho[1,2-b:3,4-c′]dithiophene. rsc.org The reaction conditions can be tailored to tolerate a range of functional groups on the thiophene ring, including acetyl and formyl groups, as well as chloro-substituents. rsc.org
Recent advancements have also focused on developing more sustainable and environmentally friendly C-H activation protocols. This includes the use of greener solvents and heterogeneous catalysts that can be recycled and reused. nih.govrsc.org For instance, ruthenium-catalyzed C-H arylations have been successfully carried out in polyethylene (B3416737) glycols (PEGs) and gamma-valerolactone (B192634) (GVL). rsc.org
Below is a table summarizing various C-H functionalization reactions on thiophene scaffolds:
| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 2-(2-Bromoaryl)thiophene | Heteroarenes | PdCl(C3H5)(dppb)/KOAc | 2'-Aryl-2,3'-biheteroarenes | rsc.org |
| 2-Acetyl-5-arylthiophene | Thiophene derivatives | PdCl(C3H5)(dppb)/KOAc | 2-Aryl-3-(thienyl)thiophenes | rsc.org |
| Benzo[b]thiophene | Aryl iodides | Pd(OAc)2/Ag2O/NaOAc | C2-Arylated benzo[b]thiophenes | acs.org |
| Thiophenes | Aryl halides | Pd/C | C2-Arylated thiophenes | nih.gov |
| 2-Aryl benzimidazoles | Alkynes | RuCl3·xH2O/Cu(OAc)2·H2O | Benzimidazoisoquinolines | rsc.org |
Preparation of this compound-based Oligomers and Polymers
The synthesis of oligomers and polymers based on this compound and its derivatives is of significant interest for the development of organic electronic materials. These materials often exhibit valuable optical and electronic properties. clockss.orgd-nb.info
One common method for the preparation of polythiophenes is through oxidative polymerization. For instance, poly(3-thiophene acetic acid) (PTAA) can be synthesized by the oxidative polymerization of thiophene-3-acetic acid. researchgate.net A similar approach can be envisioned for the polymerization of this compound. The polymerization of a monomer like methyl 3-thiopheneacetate can be achieved using ferric chloride (FeCl3) as an oxidant in a solvent such as chloroform (B151607). researchgate.net The resulting polymer can then be isolated by precipitation.
Another powerful technique for creating well-defined thiophene-based polymers and oligomers is through cross-coupling reactions. The Stille and Suzuki coupling reactions are widely used for this purpose. acs.org For example, the synthesis of oligothiophenes can be achieved by coupling thienylmagnesium bromide with a dihalothiophene in the presence of a nickel catalyst. clockss.org The Kumada catalyst-transfer polycondensation is another effective method for producing regioregular polythiophenes.
The properties of the resulting polymers can be tuned by copolymerization. For example, copolymers of 3-substituted thiophenes, such as poly(3-methoxythiophene-co-3-thiopheneethanol), can be synthesized to achieve specific photoluminescent properties. researchgate.net The polymerization can be carried out by adding a solution of FeCl3 in chloroform to a solution of the monomers. researchgate.net
Microwave-assisted polymerization has also emerged as a rapid and efficient method for synthesizing thiophene-based polymers. nih.gov For instance, the polymerization of thiophene with benzoquinone can be carried out under microwave irradiation in the presence of a palladium catalyst. nih.gov
The table below provides an overview of different polymerization methods for thiophene derivatives:
| Monomer(s) | Polymerization Method | Catalyst/Oxidant | Resulting Polymer/Oligomer | Reference |
| Thiophene-3-acetic acid | Oxidative Polymerization | Not specified | Poly(3-thiophene acetic acid) (PTAA) | researchgate.net |
| Methyl 3-thiopheneacetate | Oxidative Polymerization | FeCl3 | Poly(methyl 3-thiopheneacetate) | researchgate.net |
| 3-Methoxythiophene and 3-Thiopheneethanol | Chemical Copolymerization | FeCl3 | Poly(3-methoxythiophene-co-3-thiopheneethanol) | researchgate.net |
| Thiophene and Benzoquinone | Microwave-assisted Suzuki Reaction | Pd(IPr)(OAc)2 | Poly(thiophene-co-benzoquinone) | nih.gov |
| 2-Iodothiophene | Coupling Reaction | Copper bronze | α-Terthiophene and other oligomers | clockss.org |
Advanced Characterization Techniques in Thiophene 3 Ol, 3 Acetate Research
Spectroscopic Methods for Structural Assignment
Structural assignment is fundamentally achieved through a combination of spectroscopic methods that probe the molecule's atomic connectivity and chemical environment.
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Thiophene-3-ol, 3-acetate. By analyzing the chemical shifts (δ), coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
¹H NMR: The proton NMR spectrum of a thiophene (B33073) derivative is expected to show distinct signals corresponding to the protons on the thiophene ring and the acetyl group. The aromatic protons of the thiophene ring typically appear in a specific region of the spectrum, with their exact chemical shifts and splitting patterns being highly sensitive to the substitution pattern. For a 3-substituted thiophene, distinct signals for the protons at the 2, 4, and 5 positions are expected. The methyl protons of the acetate (B1210297) group would characteristically appear as a singlet in the aliphatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing separate signals for each unique carbon atom in the molecule. Key resonances would include those for the carbon atoms of the thiophene ring, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. The chemical shifts for thiophene ring carbons are indicative of their electronic environment and bonding. For instance, carbons bonded to the sulfur atom or the substituent group exhibit characteristic shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene and Acetate Moieties Note: The following table presents typical chemical shift ranges for key functional groups found in this compound, based on data for related thiophene and acetate-containing compounds.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Thiophene Ring Protons | 6.5 - 8.0 |
| ¹H | Acetate Methyl Protons (-CH₃) | 1.9 - 2.2 |
| ¹³C | Thiophene Ring Carbons | 120 - 145 |
| ¹³C | Acetate Carbonyl Carbon (C=O) | 168 - 175 |
| ¹³C | Acetate Methyl Carbon (-CH₃) | 20 - 22 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are crucial for identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands for the ester functional group. A prominent peak corresponding to the C=O stretching vibration of the acetate group is a key diagnostic feature. Other significant bands would include C-O stretching vibrations and vibrations associated with the thiophene ring, such as C=C and C-S stretching, as well as C-H bending modes. Studies on related compounds like thiophene-3-acetic acid and its polymers show characteristic peaks for C-C and C=C stretching vibrations in the 1447-1688 cm⁻¹ range and C-H stretching around 2844-2940 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The thiophene ring, in particular, gives rise to distinct Raman signals. Characteristic bands for the C-S-C bond in the thiophene ring are often observed. For example, in studies of poly(thiophene-3-acetic acid), bands assigned to the C-S-C bond appear at 478, 691, and 887 cm⁻¹. The symmetric vibrations of the thiophene ring are typically strong in the Raman spectrum, making it a powerful tool for confirming the presence of this heterocyclic system.
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups Note: This table lists expected frequency ranges based on data from analogous thiophene and acetate compounds.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| C=O Stretch | Acetate | 1735 - 1750 | FT-IR |
| C-O Stretch | Acetate | 1200 - 1300 | FT-IR |
| C=C Stretch | Thiophene Ring | 1400 - 1550 | FT-IR, Raman |
| C-S Stretch | Thiophene Ring | 600 - 850 | FT-IR, Raman |
| C-H Stretch | Thiophene Ring | 3050 - 3150 | FT-IR |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.
Molecular Mass: High-resolution mass spectrometry can determine the exact molecular mass of the compound, which allows for the confirmation of its elemental formula.
Fragmentation Analysis: Under electron impact (EI) ionization, the molecule fragments in a predictable manner. The fragmentation pattern of thiophene-containing compounds is well-defined and can be influenced by the nature and position of substituents. For this compound, common fragmentation pathways would likely involve the cleavage of the ester bond. The loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃) are characteristic fragmentation patterns for acetate esters. Additionally, fragmentation involving the rupture of the stable thiophene ring can also occur, providing further structural confirmation. The molecular ion peak is typically pronounced in the mass spectra of thiophene derivatives.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺• | Molecular Ion |
| [M - CH₂CO]⁺• | Loss of ketene |
| [M - •COCH₃]⁺ | Loss of acetyl radical |
| [C₄H₃OS]⁺ | Fragment from thiophene ring cleavage |
Electronic and Optical Characterization Methodologies
These methods investigate the interaction of the molecule with electromagnetic radiation, providing insights into its electronic structure and potential applications in optical and electronic devices.
UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiophene and its derivatives are known to absorb in the UV region due to π → π* transitions within the conjugated system of the heterocyclic ring. The position of the absorption maximum (λ_max) is sensitive to the nature and position of substituents on the thiophene ring. A substituent at the 3-position can influence the electronic structure and thus the absorption spectrum. The absorption spectra of thiophene dyes can be significantly affected by solvent polarity, with more polar solvents potentially causing shifts in the λ_max.
Table 4: Expected UV-Vis Absorption Data for Thiophene Derivatives
| Compound Type | Typical λ_max (nm) | Electronic Transition |
|---|---|---|
| Substituted Thiophenes | 230 - 280 | π → π* |
Photoluminescence spectroscopy is used to study the light-emitting properties of a compound after it has absorbed photons. Thiophene-based materials are known for being excellent fluorescent materials with high photoluminescent performance. While data for the isolated this compound molecule is not specified, related research on a lead(II) polymer incorporating thiophene-3-acetate as a ligand has demonstrated solid-state photoluminescent properties. This study highlights how the isomeric position of the acetate group on the thiophene ring can influence the resulting photoluminescence, suggesting that this compound has the potential to be a building block for photoactive materials. The emission properties would be characterized by an emission maximum wavelength and quantum yield.
Table 5: Photoluminescence Characteristics of a Thiophene-3-acetate Containing Material Note: Data is from a study on a Pb(II) coordination polymer with thiophene-3-acetate ligands.
| Material | Property | Observation |
|---|---|---|
| [Pb(3tpacCOO)₂]ₙ Polymer | Solid-State Photoluminescence | Exhibits photoluminescent properties, influenced by the 3-positional acetate linker. |
Solid-State and Material Characterization Techniques in this compound Research
The comprehensive characterization of "this compound" and its derivatives is crucial for understanding their structure-property relationships, which is essential for their application in materials science. Advanced analytical techniques provide deep insights into the crystalline arrangement, thermal stability, and electrochemical behavior of these materials. The following sections detail the application of key solid-state and material characterization methods in the study of compounds based on the thiophene-3-acetate framework.
X-ray Diffraction (Single Crystal and Powder) for Crystalline Structures
X-ray Diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD methods are employed to determine lattice parameters, space group, and molecular geometry, providing definitive structural proof and insight into intermolecular interactions that govern crystal packing.
Powder X-ray Diffraction (PXRD) complements single-crystal data by confirming the phase purity of bulk samples and can be used when suitable single crystals cannot be obtained. Furthermore, XRD studies on related thiophene derivatives, such as 3-amino-4-methylthiophene-2-acylcarbohydrazones, have been crucial for the unequivocal determination of stereochemistry, for example, confirming the E configuration about an imine double bond. nih.govresearchgate.net Research on other thiophene-3-carbonyl derivatives has also used XRD to identify and characterize phenomena like "ring flip disorder," where the thiophene ring can occupy multiple orientations within the crystal lattice. mdpi.com
Crystallographic Data for [Pb(3tpacCOO)₂]n
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀O₄PbS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3888(4) |
| b (Å) | 7.6833(3) |
| c (Å) | 20.2058(8) |
| β (°) | 98.113(4) |
| Volume (ų) | 1443.08(10) |
Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are vital for determining the stability of materials at different temperatures and understanding their decomposition pathways. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization.
The thermal behavior of materials derived from thiophene-3-acetate has been investigated to assess their suitability for applications where thermal stability is critical. For the lead(II) coordination polymer, [Pb(3tpacCOO)₂]n, TGA/DTG (Derivative Thermogravimetry) analysis showed a multi-step decomposition process. rsc.org The initial phase involves the decomposition of the organic thiophene-3-acetate ligands, which occurs in distinct stages, followed by the transformation of the intermediate products into the final, stable residue. rsc.org
Similarly, studies on poly(3-thiophene acetic acid) (PTAA) have shown that its thermal stability is influenced by its chemical form, such as its salts. researchgate.net The major decomposition of PTAA generally occurs between 300 and 480 °C. researchgate.net Such analyses are crucial for defining the operational temperature limits for devices or materials incorporating these compounds.
Thermal Decomposition Stages of [Pb(3tpacCOO)₂]n
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| I | 245–355 | 26.5 | Partial decomposition of organic ligands |
| II | 355–440 | 18.0 | Further decomposition of organic components |
| III | 440–580 | 12.5 | Decomposition to lead sulfide (B99878) |
| Residue | >580 | 43.0 | Final residue (PbS) |
Electrochemical Methods (Cyclic Voltammetry) for Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules and polymers. CV involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials, electrochemical reversibility, and the potential for electropolymerization.
The electrochemical behavior of thiophene-3-acetic acid (3-TAA) and its derivatives is of significant interest, especially in the context of conducting polymers. wikipedia.org Electrochemical oxidation of 3-thiopheneacetic acid in an appropriate solvent leads to the formation of a conducting polymer film, poly(3-thiopheneacetic acid) (P3TAA). rsc.org CV studies of P3TAA reveal its redox activity, showing that it can be reversibly cycled between its neutral (reduced) and oxidized states. researchgate.net
Research has shown that P3TAA exhibits reversible electrochemical behavior, with distinct oxidation and reduction peaks. researchgate.net The peak potential for the oxidation of poly(3-thiopheneacetic acid) is notably higher than that of poly(3-methylthiophene), suggesting that steric effects from the acetic acid group influence the polymer's electronic properties. rsc.org The study of various esters, such as thiophen-3-yl-acetic acid i-propyl ester, via cyclic voltammetry helps in understanding how different functional groups affect the electropolymerizability and the properties of the resulting polymer films. researchgate.net This information is critical for designing and fabricating electronic devices such as sensors and organic solar cells. researchgate.netrsc.org
Electrochemical Properties of Poly(3-thiophene acetic acid) (P3TAA) from Cyclic Voltammetry
| Parameter | Potential Range (V) | Behavior |
|---|---|---|
| Oxidation (ΔEpa) | 0.825 to 1.120 | Reversible |
| Reduction (ΔEpc) | -0.230 to 0.131 | Reversible |
| Monomer Oxidation (3-TAA) | ~1.99 vs. SCE | Irreversible (leads to polymerization) |
Computational and Theoretical Chemistry Studies of Thiophene 3 Ol, 3 Acetate
Quantum Chemical Calculation Methodologies Applied to Thiophene (B33073) Derivatives
Quantum chemical calculations are fundamental in predicting the behavior of molecules. For a substituted thiophene like Thiophene-3-ol, 3-acetate, a multi-tiered approach employing various computational methods would be typical to gain a comprehensive understanding of its properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying thiophene derivatives. rdd.edu.iq DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov
For thiophene systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. nih.govresearchgate.netnih.gov This functional combines the strengths of Hartree-Fock theory and DFT to provide reliable results. The choice of basis set is also critical; sets like 6-31G(d,p), 6-311G(d,p), and the more extensive aug-cc-pVTZ are commonly used to provide a robust description of the electronic environment, including the polarization and diffuse functions necessary for accurately modeling heteroatoms like sulfur and oxygen. researchgate.netnih.govresearchgate.net For instance, studies on thiophene sulfonamide derivatives used the B3LYP/6-311G(d,p) level of theory to analyze geometric parameters and simulate spectra. mdpi.com Similarly, investigations into 3-thiophene acetic acid utilized the B3LYP functional with an aug-cc-pVTZ basis set to align optimized structures with experimental data. nih.gov
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. The foundational ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation. researchgate.net
To improve upon HF, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are utilized. umt.edu These methods explicitly include electron correlation, providing more accurate energy calculations and a better description of molecular properties. For example, the reactivity of thiophene in Diels-Alder reactions was evaluated using RHF/6-31G, MP2/6-31G, and higher levels of theory to accurately estimate activation energies. umt.edu Ab initio molecular dynamics have also been applied to study the relaxation pathways of photoexcited thiophene, providing insights into its photochemistry. rsc.org
Semi-empirical methods simplify calculations by using parameters derived from experimental data, making them significantly faster than ab initio or DFT methods. wikipedia.org This speed allows for the study of much larger molecular systems or longer timescale simulations. Methods like PM3 (Parametric Method 3) fall into this category.
These methods are particularly useful for initial explorations of molecular potential energy surfaces or for modeling large systems where higher-level theories would be computationally prohibitive. For example, semi-empirical methods have been applied in conjunction with ab initio molecular modeling to classify pharmacological properties of furan (B31954) and thiophene derivatives. nih.gov
To understand how a molecule like this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org It is used to calculate the electronic excited states, which allows for the simulation of UV-Vis absorption spectra. researchgate.netnih.gov
TD-DFT calculations can predict the energies of electronic transitions, such as the n→π* and π→π* transitions common in conjugated systems like thiophenes. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic structure of the molecule. For example, TD-DFT has been used to study the electronic transitions in novel benzo[b]thiophene derivatives and to investigate the substituent effects on the photophysical properties of thieno-thiophene based copolymers. researchgate.netnih.gov Studies on 3-thiophene acetic acid have also employed TD-DFT to analyze its electronic properties through HOMO and LUMO energies and corresponding excitation energies. nih.gov
Electronic Structure and Reactivity Prediction
The electronic properties of a molecule are key to predicting its chemical reactivity. Computational methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more easily excitable and likely to be more reactive. researchgate.net For various thiophene derivatives, this gap has been calculated to range from approximately 3.44 eV to 4.65 eV, reflecting varying levels of stability. mdpi.com In one study on substituted thiophenes, the calculated HOMO-LUMO gap was 3.852 eV. nih.gov
The table below illustrates typical HOMO, LUMO, and energy gap values for representative thiophene derivatives as calculated by DFT methods, providing a reference for what might be expected for this compound.
Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Sulfonamide Derivative A | -7.01 | -2.36 | 4.65 |
| Thiophene Sulfonamide Derivative B | -6.55 | -3.11 | 3.44 |
Prediction of Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness)
Computational chemistry provides powerful tools for quantifying the reactivity of molecules through various descriptors. For this compound, density functional theory (DFT) calculations are commonly employed to determine global reactivity indices such as the electrophilicity index (ω) and chemical hardness (η). These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value of η indicates greater stability and lower reactivity. Conversely, chemical softness (S) , the reciprocal of hardness (S = 1/η), reflects a higher tendency to react. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are crucial for predicting how this compound will interact with other reagents in a chemical reaction.
Studies on related thiophene derivatives have shown that the nature and position of substituents significantly influence these reactivity indices. For this compound, the presence of the electron-withdrawing acetate (B1210297) group is expected to impact the electronic properties of the thiophene ring.
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.85 | Energy of the highest occupied molecular orbital |
| ELUMO (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.62 | Difference between HOMO and LUMO energies |
| Chemical Hardness (η) | 2.81 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 0.356 | Reciprocal of chemical hardness |
| Electrophilicity Index (ω) | 2.89 | Propensity to accept electrons |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is non-uniform due to the presence of heteroatoms (sulfur and oxygen) with different electronegativities. DFT calculations can be used to compute the partial charges on each atom, providing a quantitative measure of the charge distribution. researchgate.net
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack.
Conformational Landscape and Molecular Geometry Optimization
The three-dimensional structure of this compound is not rigid, and it can exist in different conformations due to the rotation around single bonds. The most significant conformational flexibility arises from the rotation around the C3-O bond connecting the thiophene ring to the acetate group. Computational methods, particularly geometry optimization, are used to find the most stable conformations (i.e., the ones with the lowest energy). mdpi.com
Studies on similar substituted thiophenes have shown that the orientation of the substituent relative to the thiophene ring can have a significant impact on the molecule's properties. rsc.org For this compound, different conformers would arise from the rotation of the acetate group. Geometry optimization calculations, often performed using DFT methods, can determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. mdpi.com This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological receptor site.
Theoretical Spectroscopy and Property Correlation
Predicted Vibrational Spectra
Theoretical vibrational spectra, particularly infrared (IR) spectra, can be calculated using computational methods. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the theoretical spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and gain insights into its bonding.
For this compound, the predicted IR spectrum would show characteristic peaks corresponding to its functional groups. These would include:
C=O stretching vibration of the acetate group, typically in the range of 1730-1750 cm⁻¹.
C-O stretching vibrations of the ester, appearing in the 1000-1300 cm⁻¹ region.
C-H stretching vibrations of the thiophene ring and the methyl group, usually found around 2900-3100 cm⁻¹.
C=C and C-S stretching vibrations of the thiophene ring, which would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (ester) | 1750 - 1735 |
| C=C stretch (aromatic) | 1600 - 1475 |
| C-O stretch (ester) | 1300 - 1000 |
| C-S stretch | 750 - 600 |
Theoretical Nuclear Magnetic Resonance Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules or for distinguishing between isomers.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring and the methyl protons of the acetate group. The chemical shifts of the thiophene protons would be influenced by the electronic effects of the sulfur atom and the acetate group. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, with the carbonyl carbon of the acetate group appearing at a characteristic downfield shift.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (thiophene ring) | 7.0 - 7.5 |
| CH₃ (acetate) | 2.1 - 2.3 |
| C=O (acetate) | 168 - 172 |
| C (thiophene ring) | 115 - 140 |
| CH₃ (acetate) | 20 - 22 |
Computational Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved, and calculate the activation energies. This provides a detailed understanding of how a reaction proceeds and what factors control its rate and outcome.
For this compound, computational mechanistic studies could be applied to a variety of reactions. For example, the mechanism of its synthesis, such as the esterification of thiophene-3-ol with acetic anhydride, could be investigated. The calculations would help to elucidate the role of catalysts and the stereochemistry of the reaction.
Furthermore, the reactivity of the thiophene ring in electrophilic substitution reactions could be studied. Computational models can predict the preferred site of substitution (the C2 or C5 positions are typically most reactive in thiophenes) and the activation barriers for the reaction with different electrophiles. researchgate.net Such studies provide valuable insights that can guide the design of new synthetic routes and the development of novel thiophene-based materials. mdpi.commdpi.comacs.org
Investigation of Molecular and Supramolecular Assembly and Interactions
Computational and theoretical chemistry studies specifically focused on this compound are not extensively available in public literature. However, significant insights into its potential molecular and supramolecular behaviors can be extrapolated from detailed computational analyses of structurally analogous compounds, such as 3-thiophene acetic acid and metal-coordinated thiophene-3-acetate. These studies utilize sophisticated theoretical methods to elucidate the non-covalent interactions that govern crystal packing and the formation of larger assemblies.
Intermolecular Interactions in Thiophene Derivatives
Theoretical investigations into related thiophene compounds, particularly 3-thiophene acetic acid, have provided a foundational understanding of the key intermolecular forces at play. nih.gov Density Functional Theory (DFT) calculations, often paired with Hirshfeld surface (HS) analysis and Reduced Density Gradient (RDG) analysis, are instrumental in identifying and characterizing these non-covalent interactions.
For the dimeric form of 3-thiophene acetic acid, a molecule structurally similar to this compound, computational studies have revealed the primary interactions that ensure the stability of its crystal structure. These interactions are predominantly hydrogen bonds and weaker C-H involved bonds. The key interactions identified are:
O-H···O Hydrogen Bonds: These are strong interactions that typically dominate the crystal packing of carboxylic acids.
C-H···O Interactions: These weaker hydrogen bonds involve hydrogen atoms from the thiophene ring or alkyl chains interacting with oxygen atoms.
C-H···S Interactions: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, leading to these types of interactions. nih.gov
These non-covalent interactions have been deeply studied using topological parameters and graphical tools like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal. nih.gov
Supramolecular Assembly in Metal-Organic Polymers
The role of the thiophene-3-acetate ligand in supramolecular assembly has been explored in the context of coordination polymers. rsc.org In a study involving the construction of lead(II) polymers, thiophene-3-acetate was used as a flexible ligand. The resulting crystal structures were found to be stabilized by a combination of coordination bonds, hydrogen bonds, and other weak interactions, demonstrating the compound's capacity to direct self-assembly processes. rsc.org
The key stabilizing forces in the supramolecular structure of the lead(II) polymer with thiophene-3-acetate ligands included:
Pb···S Tetrel Interactions: A specific type of non-covalent interaction involving the lead metal center and the sulfur atom of the thiophene ring.
Pb···π Tetrel Interactions: Interactions between the lead center and the π-system of the thiophene ring. rsc.org
These findings highlight the versatility of the thiophene-3-acetate moiety in forming complex, multidimensional supramolecular architectures through a variety of directional intermolecular forces. rsc.org
Data from Computational Studies on Analogous Compounds
The following table summarizes the types of intermolecular interactions and their characteristics as determined by computational studies on 3-thiophene acetic acid, which serves as a model for understanding the potential interactions of this compound.
| Interaction Type | Description | Typical Role in Assembly |
|---|---|---|
| O-H···O | Strong, directional hydrogen bond between a hydroxyl group and an oxygen atom. | Primary driver in forming dimers and stabilizing crystal packing. nih.gov |
| C-H···O | Weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom. | Contributes to the overall stability and specific packing arrangement of the crystal lattice. nih.gov |
| C-H···S | A weak hydrogen bond where the sulfur atom of the thiophene ring acts as the acceptor. | Plays a role in the three-dimensional network of interactions, influencing molecular orientation. nih.gov |
| π-Interactions | Interactions involving the π-electron system of the thiophene ring (e.g., Pb···π). | Important in the formation of coordination polymers and layered supramolecular structures. rsc.org |
Advanced Research Applications of Thiophene 3 Ol, 3 Acetate and Its Derivatives
Applications in Synthetic Organic Chemistry as Key Intermediates
The versatility of Thiophene-3-ol, 3-acetate allows it to serve as a fundamental starting material for the construction of more complex molecular structures. Its utility stems from the reactivity of the thiophene (B33073) ring and the chemical accessibility of the acetate (B1210297) functional group.
This compound is an important intermediate in the synthesis of elaborate heterocyclic systems, which are core components in many pharmacologically active compounds. researchgate.netderpharmachemica.com The thiophene nucleus itself is a privileged scaffold in medicinal chemistry. cabidigitallibrary.orgresearchgate.net The acetate group can be readily hydrolyzed to yield 3-hydroxythiophene, a key synthon. The hydroxyl group, in conjunction with the reactive C2 and C5 positions of the thiophene ring, can participate in various cyclization and condensation reactions to form fused-ring systems. For instance, synthetic strategies such as the Fiesselmann thiophene synthesis can be adapted to build complex structures from appropriately substituted thiophenes. derpharmachemica.com This reactivity allows chemists to construct diverse molecular architectures, making it a valuable tool in the development of new therapeutic agents and specialized chemicals. nbinno.com
Various synthetic methods have been developed for creating substituted thiophenes, which can then be elaborated into more complex structures. These methods include transition-metal-free heterocyclization, copper-catalyzed tandem reactions, and Paal-Knorr condensations under microwave assistance, highlighting the broad utility of thiophene derivatives as foundational units in organic synthesis. organic-chemistry.org
This compound serves as a key monomer for the synthesis of functional polythiophenes. Polythiophenes are a class of conjugated polymers known for their electronic and optical properties. wikipedia.org The polymerization of 3-substituted thiophenes, such as 3-acetoxythiophene, leads to polymers with tailored characteristics. The substituent at the 3-position is crucial as it imparts solubility and processability to the otherwise insoluble polythiophene backbone, and it influences the final electronic properties of the material. wikipedia.orgcmu.edu
The synthesis of these polymers can be achieved through several methods, including oxidative coupling polymerization using catalysts like iron(III) chloride (FeCl₃) or transition metal-catalyzed cross-coupling reactions such as Stille, Suzuki, and Kumada couplings. nih.govresearchgate.netnih.govnih.gov The choice of polymerization method can significantly affect the polymer's regioregularity—the specific orientation of the monomer units. A high degree of head-to-tail (HT) regioregularity leads to a more planar polymer backbone, which enhances π-conjugation and results in improved charge transport properties. cmu.edu The acetate group can either be retained in the final polymer, yielding poly(3-acetoxythiophene), or be chemically modified post-polymerization.
| Polymerization Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Oxidative Coupling | FeCl₃, MoCl₅ | Simple, cost-effective method for producing high molecular weight polymers. | researchgate.netnih.gov |
| Kumada Cross-Coupling | Nickel-based (e.g., Ni(dppp)Cl₂) | One of the first methods to produce highly regioregular poly(3-alkylthiophenes). | nih.govnih.gov |
| Stille Cross-Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups, allowing for versatile monomer design. | nih.gov |
| Suzuki Cross-Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Uses stable boronic acid derivatives; often has environmentally benign byproducts. | nih.gov |
| Direct Arylation Polycondensation | Palladium-based (e.g., Pd₂(dba)₃) | Avoids the need for organometallic intermediates, offering a more atom-economical route. | rsc.orgresearchgate.net |
Development of Functional Materials from this compound Derivatives
The derivatives of this compound, particularly its polymeric forms, are at the forefront of research into novel functional materials. Their utility is primarily derived from the π-conjugated system of the polythiophene backbone, which imparts unique semiconducting properties.
Polythiophenes derived from monomers like 3-acetoxythiophene are a cornerstone of organic electronics. researchgate.net The delocalization of π-electrons along the polymer chain allows for the transport of charge carriers, making them active components in various electronic devices. wikipedia.org The electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the band gap, can be precisely tuned by modifying the chemical structure of the side chains. researchgate.netjmaterenvironsci.com This tunability is critical for optimizing device performance. For instance, quantum mechanical calculations on poly(thiophene-3-methyl acetate) have shown that the polymer conformation significantly influences the energy of the π-π* transition, which is directly related to the electronic band gap. researchgate.net
In the field of photovoltaics, polythiophene derivatives are widely used as the electron-donor (p-type) material in the active layer of organic solar cells (OSCs). rsc.orgnih.gov These devices typically employ a bulk heterojunction (BHJ) architecture, where the polythiophene donor is blended with an electron-acceptor (n-type) material. uobasrah.edu.iq When the active layer absorbs light, the donor material forms excitons (bound electron-hole pairs), which then migrate to the donor-acceptor interface to dissociate into free charge carriers, generating a photocurrent. nih.gov
The power conversion efficiency (PCE) of an OSC is highly dependent on the properties of the donor polymer. Key factors include a broad absorption spectrum to capture more of the solar radiation, and appropriate HOMO/LUMO energy levels to ensure efficient charge transfer to the acceptor and to maximize the open-circuit voltage (Voc). researchgate.net The acetate group in derivatives of this compound can influence these properties and also affect the morphology of the active layer, which is crucial for efficient charge transport and collection. researchgate.net Research continues to explore new thiophene-based copolymers to enhance photovoltaic performance. nih.gov
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
|---|---|---|---|---|---|
| P3HT (Poly(3-hexylthiophene)) | PC₆₁BM | ~3-5% | ~0.6 V | ~10 mA/cm² | uobasrah.edu.iq |
| Fluorinated Polythiophene | Fullerene | 7% | Not Specified | Not Specified | wikipedia.org |
| PTETz-80F (Thiophene Copolymer) | L8-BO | 12.69% | Not Specified | Not Specified | nih.gov |
| PM6:D18:L8-BO (Ternary blend) | - | 18.13% | Not Specified | Not Specified | nih.gov |
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, and polythiophene derivatives are frequently employed as the active semiconductor layer. researchgate.netnih.gov In an OFET, this semiconductor layer transports charge between a source and a drain electrode, and the current is modulated by a voltage applied to a gate electrode.
| Thiophene Derivative | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Regiorandom Poly(3-alkylthiophene) | Thin Film | ~10⁻⁵ - 10⁻³ | ~10² - 10³ | wikipedia.org |
| Regioregular P3HT | Thin Film | 0.01 - 0.1 | > 10⁶ | uobasrah.edu.iq |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | Solution-Processed | up to 0.10 | > 10⁷ | mdpi.com |
| Arylene diimide-oligothiophene | Vapor-Deposited | up to 0.35 (electron mobility) | Not Specified | nih.gov |
Ligands in Coordination Chemistry Research
The thiophene moiety, including derivatives such as this compound, serves as a versatile building block for ligands in coordination chemistry. The sulfur heteroatom and the aromatic pi-system of the thiophene ring, along with functional groups like the acetate, can coordinate with metal centers in various ways. Research in this area explores how the structure of the thiophene ligand influences the geometry, stability, and properties of the resulting metal complexes.
A notable area of investigation involves the use of positional isomers of thiophene acetate as ligands. For instance, studies on thiophene-3-acetate (a closely related derivative) and thiophene-2-acetate have demonstrated their ability to form coordination polymers with lead(II) ions. rsc.org In this research, the interaction between Pb(II) and thiophene-3-acetate resulted in a one-dimensional polymer with a 6-coordinated {PbO6} structure, adopting a distorted trigonal prismatic shape. rsc.org The versatility of the carboxylate group allows for different binding modes, leading to complex supramolecular structures stabilized by various interactions, including Pb⋯S and Pb⋯π bonds. rsc.org
The coordination chemistry of thiophene derivatives extends to transition metals as well. The 'Ru(η5-C4Me4S)' moiety, for example, has been shown to be a useful synthon for a range of derivatives, demonstrating the potential for thiophene rings to act as cyclopentadienyl (B1206354) analogues in organometallic chemistry. ucl.ac.uk Thiophene derivatives can coordinate to metals through the sulfur atom (η1(S) coordination), through the pi-system of the ring (η5 coordination), or through a combination of donors, especially in multifunctionalized ligands. bohrium.com These complexes are studied for their potential applications in catalysis and materials science.
Below is a table summarizing examples of coordination complexes involving thiophene-based ligands.
| Ligand | Metal Center | Resulting Complex Structure | Coordination Details |
| Thiophene-3-acetate | Lead(II) | 1D Coordination Polymer rsc.org | 6-coordinated {PbO6} center; distorted trigonal prismatic geometry. rsc.org |
| Thiophene-2-acetate | Lead(II) | 1D Stair-like Chains rsc.org | 7-coordinated {PbO7} center; distorted monocapped pentagonal pyramid. rsc.org |
| Tetramethylthiophene | Ruthenium(II) | Dimeric and Monomeric Complexes ucl.ac.uk | η5-coordination of the thiophene ring to the ruthenium center. ucl.ac.uk |
| Thiophene | Rhodium | C-S Insertion Product bohrium.com | Reaction with coordinatively unsaturated metal complexes leads to metal insertion into the C-S bond. bohrium.com |
Research in Chemical Biology and Medicinal Chemistry (Focus on Synthesis and Structure-Activity Relationship Methodologies)
The design and synthesis of analogues of a parent compound like this compound are fundamental to medicinal chemistry for exploring its biological potential. Synthetic strategies are often focused on creating a library of related molecules with systematic variations to the core structure. This allows researchers to probe how different chemical features affect biological activity.
Several classical and modern synthetic methods are employed to generate substituted thiophene rings. These can be adapted to produce analogues of this compound by using appropriately substituted starting materials.
Fiesselmann Thiophene Synthesis : This method involves the condensation of thioglycolic acid with α, β-acetylenic esters. With appropriate base treatment, this can yield 3-hydroxy-2-thiophenecarboxylic acids, which are key precursors for 3-hydroxythiophene derivatives. derpharmachemica.com
Gewald Aminothiophene Synthesis : This is a multicomponent reaction that typically produces 2-aminothiophenes through the condensation of a ketone, an activated nitrile, and elemental sulfur. derpharmachemica.comnih.gov While it yields amino-thiophenes, modifications of multicomponent reaction strategies are a powerful tool for generating diverse substitution patterns on the thiophene ring in a single pot. nih.govresearchgate.net
Metal-Catalyzed Cyclizations : Modern synthetic organic chemistry has seen the development of numerous metal-catalyzed reactions to form thiophene rings. nih.gov For example, the cyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful method for the regioselective synthesis of substituted thiophenes. nih.gov Another approach involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.org
By employing these methods, chemists can design analogues of this compound with modifications at various positions. For example, substituents could be introduced at the C2, C4, or C5 positions of the thiophene ring, or the acetate group at the C3 position could be replaced with other esters, amides, or ethers to investigate the role of this functional group.
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and chemical biology. The process involves synthesizing a series of structural analogues of a lead compound and evaluating their biological activity. This systematic approach helps to identify the key molecular features (the pharmacophore) responsible for the desired biological effect and to optimize the lead compound's potency and selectivity.
For thiophene-based compounds, SAR studies have been extensively reported. For instance, comprehensive SAR studies on a series of thiophene-3-carboxamide (B1338676) derivatives led to the identification of potent dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov In this research, chemists synthesized various analogues by modifying the substituents on the thiophene ring and the amide portion of the molecule. The biological data revealed critical insights, such as which substitutions were tolerated and which were essential for activity.
The general methodology of an SAR study on analogues of this compound would involve:
Synthesis : A library of analogues is synthesized where specific parts of the molecule are varied one at a time (e.g., changing substituents on the thiophene ring, altering the ester group).
Biological Screening : All synthesized compounds are tested in a relevant biological assay to measure their activity (e.g., enzyme inhibition, receptor binding, cellular response).
Analysis : The chemical structures are correlated with their biological activities to deduce SAR trends.
The table below provides a hypothetical illustration of an SAR study based on published methodologies for thiophene derivatives. nih.govmdpi.com
| General Structure | R1 | R2 | R3 | Biological Activity (e.g., IC50) | SAR Interpretation |
| H | H | H | 50 µM | Baseline activity of the core structure. | |
| Cl | H | H | 10 µM | Introduction of an electron-withdrawing group at C2 increases potency. | |
| H | Cl | H | 45 µM | Substitution at C4 has minimal effect on activity. | |
| H | H | CH3 | 100 µM | A methyl group at C5 is detrimental to activity, possibly due to steric hindrance. |
Such studies are crucial for optimizing a molecule for greater efficacy and better properties, guiding the design of more effective therapeutic agents or chemical probes. mdpi.com
Academic Research in Flavor and Fragrance Chemistry (Focus on Synthetic Routes and Olfactory Property Correlations)
The study of sulfur-containing heterocyclic compounds, including thiophenes, is an active area of academic and industrial research in flavor and fragrance chemistry. These compounds are often potent odorants, contributing unique and powerful notes to natural aromas (e.g., in coffee, meat, and tropical fruits) and synthetic fragrances. Research focuses on developing synthetic routes to these molecules and understanding the relationship between their chemical structure and their olfactory properties.
While specific research on the olfactory properties of this compound is not widely published, studies on structurally related thioesters and simple thiophenes provide insight into the methodologies used in this field. The synthesis of novel flavor and fragrance compounds often involves the reaction of commercially available starting materials to produce target molecules, which are then evaluated by trained sensory panels.
For example, research documented in the patent literature describes the synthesis of ethyl 3-acetylthio-2-methylbutanoate, a thioacetate (B1230152) ester. google.com This compound was synthesized by refluxing ethyl tiglate with thiolacetic acid. The resulting product was described as having an odor of "cooked onions, tropical fruit" at a concentration of 1000 ppm. google.com Another related compound, ethyl 3-mercapto-2-methylbutanoate, was synthesized and described as having notes of "guava, mango, exotic fruity note, juicy, sweet, tropical and ripe" at just 1 ppm. google.com
The table below lists some sulfur-containing compounds and their described olfactory properties, illustrating the structure-property correlations explored in this research area.
| Compound Name | Chemical Structure | Synthetic Precursors (Example) | Described Olfactory Properties |
| Ethyl 3-acetylthio-2-methylbutanoate | Thioacetate ester | Ethyl tiglate, Thiolacetic acid google.com | Cooked onions, tropical fruit google.com |
| Ethyl 3-mercapto-2-methylbutanoate | Thiol ester | (Intermediate from above) google.com | Guava, mango, exotic fruity, juicy, sweet, tropical, ripe google.com |
| 3-Ethyl thiophene | Substituted thiophene | Not specified | Styrene-like taste description. thegoodscentscompany.com |
Academic investigations in this field aim to build predictive models for odor based on molecular structure, though the complexity of the olfactory system makes this a significant challenge. The synthesis of novel thiophene derivatives, including esters like this compound, contributes valuable data points to this ongoing effort.
Conclusion and Outlook for Thiophene 3 Ol, 3 Acetate Research
Critical Assessment of Current Research Directions and Gaps
Current research on functionalized thiophenes is heavily skewed towards derivatives that are readily synthesized or commercially available. Thiophene-3-ol, 3-acetate, which requires a multi-step synthesis, has thus been largely overlooked. The primary gap in the current body of knowledge is the lack of fundamental data for this compound. There is a clear need for:
Detailed Synthetic Optimization: While the synthesis via O-acylation of 3-hydroxythiophene is feasible, detailed studies on reaction conditions, catalyst systems, and scalability are absent.
Comprehensive Spectroscopic and Physicochemical Characterization: A complete set of spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., solubility, melting point, thermal stability) is essential for any future application-oriented research.
Exploration of its Reactivity: Understanding the reactivity of the thiophene (B33073) ring and the acetate (B1210297) group in this compound is crucial for its use as a synthetic intermediate. For instance, the susceptibility of the acetate to hydrolysis under various conditions will dictate its utility in subsequent reaction steps.
Theoretical Modeling: Quantum chemical calculations could provide valuable insights into the electronic structure, molecular orbitals (HOMO/LUMO levels), and potential charge transport properties of the molecule, guiding experimental efforts in material science.
The current research direction in the broader field of thiophene chemistry is heavily focused on the development of organic electronics. While this provides a clear potential application area for this compound, the lack of basic data prevents its inclusion in these studies.
Identification of Promising Avenues for Future Investigation
Despite the existing gaps, several promising avenues for future investigation can be identified for this compound:
Monomer for Conducting Polymers: The acetate group could serve as a handle for post-polymerization modification, allowing for the fine-tuning of the electronic and physical properties of polythiophenes. For example, hydrolysis of the acetate could yield a hydroxylated polythiophene, which could have interesting solubility and sensory properties.
Intermediate in Medicinal Chemistry: The thiophene nucleus is a common scaffold in many pharmaceutical compounds. The hydroxyl and acetate functionalities of this compound offer multiple points for derivatization, making it a potentially valuable building block for the synthesis of new drug candidates.
Organic Field-Effect Transistors (OFETs): The electronic properties of the thiophene ring are central to its use in OFETs. The 3-acetoxy substituent, being an electron-donating group, is expected to influence the HOMO and LUMO energy levels of the molecule, which in turn would affect its charge carrier mobility. A systematic study of the structure-property relationships of polymers or oligomers derived from this compound could lead to the development of new semiconductor materials.
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of thiophene derivatives are of great interest for OLED applications. Future research could focus on synthesizing derivatives of this compound with extended π-conjugation to tune their emission color and efficiency.
Sensors: The potential for the acetate group to be hydrolyzed to a hydroxyl group opens up possibilities for developing chemical sensors. For instance, a polymer incorporating this moiety could exhibit changes in its electronic or optical properties in the presence of specific analytes that catalyze the hydrolysis.
Broader Impact of this compound Research on Fundamental Organic Chemistry and Material Science
The study of this compound, while specific, can have a broader impact on the fields of organic chemistry and material science.
In fundamental organic chemistry , the synthesis and reactivity studies of this molecule would contribute to a deeper understanding of the chemistry of substituted thiophenes. It would provide a case study on the interplay of different functional groups on the reactivity and stability of the thiophene ring.
In material science , the exploration of this compound as a building block for new materials would contribute to the ever-expanding library of functional organic molecules. The insights gained from studying the structure-property relationships of its derivatives would be valuable for the rational design of new organic semiconductors with tailored electronic and optical properties. The development of new materials based on this molecule could lead to advancements in flexible electronics, displays, and sensing technologies.
Q & A
Q. What are the recommended synthetic routes for Thiophene-3-ol, 3-acetate, and how can reaction efficiency be optimized?
this compound can be synthesized via acetylation of the parent alcohol (Thiophene-3-ol) using acetic anhydride or acetyl chloride in the presence of a catalyst. A common method involves dissolving Thiophene-3-ol in a solvent like 1,4-dioxane, adding acetylating agents, and stirring at room temperature or under mild heating. Reaction efficiency can be optimized by adjusting molar ratios, using catalysts (e.g., DMAP or pyridine), and monitoring progress via thin-layer chromatography (TLC) . Post-synthesis, purification via recrystallization or column chromatography is recommended.
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- NMR spectroscopy : Provides detailed structural confirmation (e.g., acetyl group integration at δ ~2.1 ppm for the acetate proton) .
- HPLC : Assesses purity (>98% as per industrial standards) using reverse-phase columns and UV detection .
- Mass spectrometry (MS) : Validates molecular weight (e.g., expected m/z for C₆H₆O₂S: 142.17) and detects impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation; immediate removal to fresh air if exposed .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in modulating microbial or plant defense pathways?
- Reporter gene assays : Use GFP or luciferase reporters under pathogen-inducible promoters (e.g., Bccpdh in Botrytis cinerea) to track gene expression changes upon treatment .
- Metabolite profiling : Employ LC-MS to identify oxidized derivatives or conjugates in microbial cultures .
- Enzyme inhibition studies : Test interactions with dehydrogenases (e.g., BcCPDH) using recombinant proteins and substrate competition assays .
Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549 NSCLC cells) to measure IC₅₀ values and apoptosis via flow cytometry .
- In vivo models : For adaptogenic/anabolic effects, employ behavioral tests (e.g., "open field" or "forced swimming") in rodents, with statistical analysis via Mann–Whitney U-tests .
- Mechanistic studies : Probe signaling pathways (e.g., JNK activation) using Western blotting or siRNA knockdown .
Q. How should researchers address contradictory data on metabolic pathways involving this compound?
- Comparative metabolism studies : Test the compound in multiple microbial or mammalian systems (e.g., B. cinerea vs. E. festucae) to identify species-specific pathways .
- Isotopic labeling : Use ¹⁴C-labeled acetate to track metabolic fate via autoradiography or scintillation counting.
- Data reconciliation : Apply multivariate analysis to resolve discrepancies caused by assay conditions (e.g., pH, cofactors) or detection limits .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and catalysts based on real-time TLC monitoring .
- Biological Assays : Include positive controls (e.g., capsidiol 3-acetate for antifungal studies) and validate results with triplicate experiments .
- Data Analysis : Use software like Statistica 8 for non-parametric tests in behavioral studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
